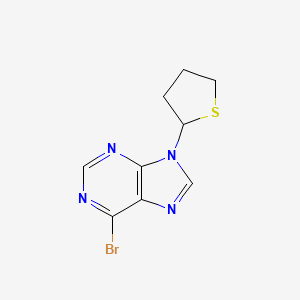
6-Bromo-9-tetrahydro-2-thienyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-9-tetrahydro-2-thienyl-9H-purine is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a bromine atom at the 6th position and a tetrahydro-2-thienyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-tetrahydro-2-thienyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydro-2-thienyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-9-tetrahydro-2-thienyl-9H-purine .
Scientific Research Applications
6-Bromo-9-tetrahydro-2-thienyl-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in DNA synthesis.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-9-tetrahydro-2-thienyl-9H-purine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as dihydrofolate reductase (DHFR) or thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation . The compound’s bromine atom and tetrahydro-2-thienyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-9H-purine: Lacks the tetrahydro-2-thienyl group, making it less versatile in certain applications.
9-Tetrahydro-2-thienyl-9H-purine: Lacks the bromine atom, which may reduce its efficacy in enzyme inhibition.
Uniqueness
6-Bromo-9-tetrahydro-2-thienyl-9H-purine is unique due to the presence of both the bromine atom and the tetrahydro-2-thienyl group.
Properties
CAS No. |
92971-26-1 |
|---|---|
Molecular Formula |
C9H9BrN4S |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
6-bromo-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C9H9BrN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |
InChI Key |
FYQGDZGZVQOESA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)N2C=NC3=C2N=CN=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



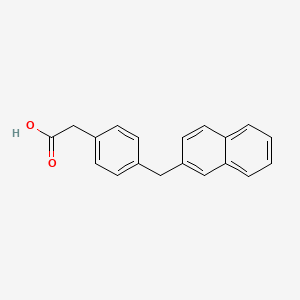
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
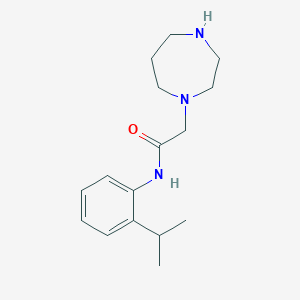
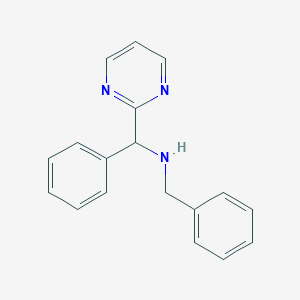
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

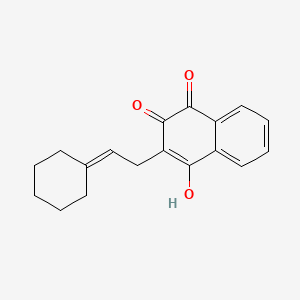
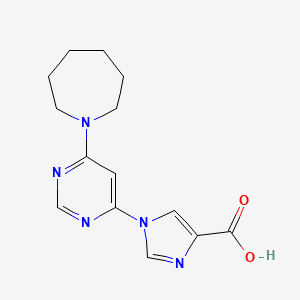

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)
